3-chloro-4-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine
Description
Propriétés
IUPAC Name |
3-chloro-4-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S/c19-15-11-23-8-5-16(15)27-12-13-6-9-24(10-7-13)28(25,26)17-4-2-1-3-14(17)18(20,21)22/h1-5,8,11,13H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDCHPDKYCKKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with similar structures have been shown to act as antagonists at certain receptors.
Activité Biologique
3-chloro-4-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group and a piperidine moiety attached via a methoxy linkage. The trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that compounds with similar structures often target specific kinases or receptors involved in cellular signaling pathways. The presence of the piperidine and trifluoromethyl groups suggests potential interactions with various biological targets, including:
- Kinase Inhibition : Compounds in this class may inhibit kinases involved in cancer progression.
- Receptor Modulation : The structural components may allow for modulation of receptor activities, influencing cellular responses.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of related compounds found that derivatives exhibited varying degrees of cytotoxicity against several cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the compound may exhibit significant cytotoxicity against lung and breast cancer cell lines, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the piperidine and pyridine rings can significantly affect biological activity. For example:
- Halogen Substitution : The introduction of halogens (like chlorine or trifluoromethyl) can enhance potency due to increased lipophilicity and improved binding affinity to target proteins.
- Piperidine Variants : Alterations in the piperidine structure can lead to changes in selectivity and efficacy against specific cancer types.
Case Studies
A notable case study involved the synthesis and evaluation of various pyridine derivatives, including our compound of interest. The study reported that certain derivatives demonstrated promising activity against c-Met kinase, which is often overexpressed in various cancers:
- In vitro Evaluation : Compounds were tested on A549 and MCF-7 cell lines, showing significant inhibition of cell proliferation.
- Mechanistic Insights : The most effective compounds were found to induce apoptosis through specific signaling pathways, suggesting a mechanism involving cell cycle arrest .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Aromatic Ring
- 3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 2034395-62-3): Substituted with a 3-chloro-2-methylphenylsulfonyl group. The chlorine and methyl groups offer moderate electron-withdrawing and steric effects, respectively, which may alter target selectivity .
- 3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 2034395-75-8): Features a trifluoromethoxy (-OCF₃) group instead of -CF₃. The -OCF₃ group is less lipophilic but may enhance solubility .
Data Table 1: Substituent Comparison
| Compound Name (CAS) | Sulfonyl Group Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | 2-(Trifluoromethyl)phenyl | 433.8 | High lipophilicity, metabolic stability |
| 2034395-62-3 | 3-Chloro-2-methylphenyl | 401.3 | Moderate steric/electronic effects |
| 2034395-75-8 | 2-(Trifluoromethoxy)phenyl | 436.8 | Improved solubility, reduced lipophilicity |
Core Structure Modifications
- 3-(Piperidin-4-ylmethoxy)pyridine Derivatives (e.g., LSD1 Inhibitors): These compounds lack the benzenesulfonyl group but share the piperidinylmethoxy-pyridine scaffold. Reported LSD1 inhibitors exhibit Ki values as low as 29 nM, demonstrating the scaffold's relevance in oncology .
- BD288170 (3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride) : Differs in substitution pattern (2-chloro, 5-trifluoromethyl on pyridine) and uses a piperidinyloxy linkage instead of methoxy. Such variations may influence target engagement and pharmacokinetics .
Pharmacological Implications
- Trifluoromethyl vs. Chloro/Methyl Groups : The -CF₃ group in the target compound may enhance membrane permeability and resistance to oxidative metabolism compared to -Cl or -CH₃ groups .
- Sulfonamide Linkage : The benzenesulfonyl group in the target compound could improve binding to targets like kinases or demethylases through π-π stacking or hydrogen bonding, unlike simpler piperidine derivatives .
Méthodes De Préparation
Chlorination of 4-Hydroxypyridine
3-Chloro-4-hydroxypyridine is synthesized via directed ortho-metallation or electrophilic aromatic substitution. A common method involves treating 4-hydroxypyridine with phosphorus oxychloride (POCl₃) under controlled conditions:
Reaction conditions typically involve refluxing in anhydrous toluene or dichloromethane, yielding the product in 85–90% purity.
Preparation of 1-[2-(Trifluoromethyl)benzenesulfonyl]piperidin-4-ylmethanol
Sulfonylation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol is reacted with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine:
The reaction is conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions, with yields exceeding 90% after recrystallization from isopropanol.
Etherification via Williamson Synthesis
Activation of the Alcohol Group
The hydroxyl group of 1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-ylmethanol is converted to a leaving group (e.g., mesylate or tosylate). For example, treatment with methanesulfonyl chloride (MsCl) in DCM:
Coupling with 3-Chloro-4-Hydroxypyridine
The mesylate intermediate undergoes nucleophilic displacement with 3-chloro-4-hydroxypyridine in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK):
Dimethylformamide (DMF) is the preferred solvent due to its high polarity, facilitating the reaction at 60–80°C with yields of 75–85%.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Industrial-Scale Adaptations
-
Continuous Flow Reactors : Improve heat transfer and reaction homogeneity during chlorination and sulfonylation.
-
Recrystallization Protocols : Use acetone-water mixtures for final product purification, achieving >99% purity.
Analytical Data and Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, pyridine-H), 7.95–7.85 (m, 4H, aromatic), 4.20 (d, 2H, OCH₂), 3.60–3.40 (m, 4H, piperidine).
-
MS (ESI+) : m/z 479.1 [M+H]⁺.
Purity and Yield Metrics
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Chlorination | 88 | 92 |
| Sulfonylation | 93 | 95 |
| Etherification | 82 | 98 |
Q & A
Q. What are the optimal synthetic routes for 3-chloro-4-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine?
The synthesis involves multi-step reactions, typically starting with the preparation of the piperidine and pyridine intermediates. Key steps include:
- Piperidine sulfonylation : Reacting piperidine-4-ylmethanol with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Pyridine functionalization : Coupling the sulfonylated piperidine intermediate with 3-chloro-4-hydroxypyridine using a Mitsunobu reaction (e.g., diethyl azodicarboxylate and triphenylphosphine) to form the methoxy bridge .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the final compound .
Q. How can the purity and structural integrity of the compound be validated?
Methodological validation includes:
- HPLC analysis : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to confirm purity >98% .
- NMR spectroscopy : Key signals include δ 8.2–8.4 ppm (pyridine protons), δ 3.5–4.0 ppm (piperidine methoxy group), and δ 7.6–7.8 ppm (trifluoromethylbenzene protons) .
- Mass spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z 463.8 (calculated for C19H17ClF3N2O3S) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens should focus on:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent kinase activity measured via ADP-Glo™) .
- Receptor binding studies : Radioligand displacement assays (e.g., competitive binding with [<sup>3</sup>H]ligands for GPCRs or ion channels) .
- Cytotoxicity profiling : MTT assays in HEK-293 or HepG2 cell lines to assess IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
SAR strategies include:
- Core modifications : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) to study electronic effects .
- Scaffold hopping : Substitute the piperidine ring with morpholine or azetidine to assess steric impacts .
- Bioisosteric replacements : Swap the benzenesulfonyl group with thiophenesulfonyl to evaluate hydrophobic interactions .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) and QSAR models to correlate structural changes with activity trends .
Q. What advanced analytical methods resolve contradictions in spectral data?
Contradictions in NMR or MS data can be addressed via:
- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous proton-carbon correlations, particularly for overlapping piperidine and pyridine signals .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., ±0.001 Da tolerance) .
- X-ray crystallography : Resolve stereochemical ambiguities in the sulfonamide or methoxy groups .
Q. How can the compound’s metabolic stability be assessed in vitro?
Methodology includes:
- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH regeneration systems; monitor parent compound depletion via LC-MS/MS .
- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorometric substrates .
- Plasma stability tests : Incubate in rat/human plasma (37°C) and quantify degradation over 24 hours .
Methodological Challenges & Solutions
Q. How to address low yields in the sulfonylation step?
Common issues and solutions:
- Side reactions : Use anhydrous conditions (molecular sieves) to suppress hydrolysis of the sulfonyl chloride .
- Incomplete reaction : Optimize stoichiometry (1.2 equivalents of sulfonyl chloride) and reaction time (12–16 hours) .
- Workup : Extract unreacted reagents with saturated NaHCO3 and brine to improve purity .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis?
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
